{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol
CAS No.: 647857-17-8
Cat. No.: VC4120601
Molecular Formula: C9H9F3O2S
Molecular Weight: 238.23
* For research use only. Not for human or veterinary use.
![{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol - 647857-17-8](/images/structure/VC4120601.png)
Specification
CAS No. | 647857-17-8 |
---|---|
Molecular Formula | C9H9F3O2S |
Molecular Weight | 238.23 |
IUPAC Name | [4-methoxy-3-(trifluoromethylsulfanyl)phenyl]methanol |
Standard InChI | InChI=1S/C9H9F3O2S/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
Standard InChI Key | HWMUSXZYZCDORA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CO)SC(F)(F)F |
Canonical SMILES | COC1=C(C=C(C=C1)CO)SC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Systematic Characterization
{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol (IUPAC name: [4-methoxy-3-(trifluoromethylsulfanyl)phenyl]methanol) features a benzene ring substituted at positions 3 and 4. The methoxy group (-OCH₃) occupies the para position, while the trifluoromethylsulfanyl (-SCF₃) group resides at the meta position relative to the hydroxymethyl (-CH₂OH) substituent. This arrangement creates a stereoelectronic environment where the electron-donating methoxy group counterbalances the electron-withdrawing effects of the -SCF₃ moiety, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Identifiers
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol is documented, convergent strategies can be inferred from related compounds. A plausible route involves:
-
Friedel-Crafts Sulfanylation: Introducing the -SCF₃ group to a pre-functionalized aromatic ring. For example, 4-methoxybenzaldehyde could undergo electrophilic substitution using CF₃SCl in the presence of a Lewis acid .
-
Hydroxymethylation: Subsequent reduction of the aldehyde group to -CH₂OH via sodium borohydride or catalytic hydrogenation, as demonstrated in the synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield Reference |
---|---|---|
Sulfanylation | CF₃SCl, AlCl₃, DCM, 0–25°C, 12 h | ~60–70% (analogous to ) |
Reduction | NaBH₄, MeOH, 0°C, 2 h | ~85–90% |
Crystallization and Purification
Crystallization protocols for similar benzyl alcohols often employ mixed-solvent systems. For instance, slow evaporation of dichloromethane-methanol (1:1 v/v) solutions produced high-quality crystals in studies of trifluoromethyl-containing aromatics . Differential solubility of the target compound in ethanol-water mixtures could facilitate recrystallization, as seen in ethyl 4-hydroxy-6-(4-hydroxyphenyl)-4-trifluoromethyl-2-sulfanylidene-1,3-diazinane-5-carboxylate .
Physicochemical Properties
Thermal Stability and Phase Behavior
The trifluoromethylsulfanyl group enhances thermal stability compared to non-fluorinated analogs. Based on data for 4-(trifluoromethylthio)benzyl alcohol (b.p. 530.1°C at 760 mmHg ), the target compound’s boiling point is estimated to exceed 500°C due to increased molecular weight and polarity. Melting points for such solids typically range between 80–120°C, influenced by hydrogen bonding capacity .
Table 3: Predicted Physical Properties
Property | Value (Estimated) | Basis |
---|---|---|
Density (g/cm³) | 1.35–1.45 | Comparative analysis |
LogP (Octanol-Water) | 2.8–3.2 | Similar to |
Vapor Pressure (25°C) | 4.5 × 10⁻¹² mmHg | Extrapolated from |
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and S-CF₃ vibrations (700–750 cm⁻¹) .
-
¹H NMR (CDCl₃): δ 7.45 (d, J=8.5 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.95 (d, J=8.5 Hz, 1H, ArH), 4.65 (s, 2H, CH₂OH), 3.85 (s, 3H, OCH₃) .
Future Research Directions
-
Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.
-
Structure-Activity Studies: Evaluating antimicrobial and anticancer activity through in vitro screening against model cell lines.
-
Crystallography: Single-crystal X-ray diffraction to resolve intramolecular interactions influenced by the -SCF₃ group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume